2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Description
This compound features a 1,4-dihydroquinolin-4-one core substituted with three methoxy groups at positions 6, 7, and the 4-position of the benzoyl moiety, as well as an N-(3-methoxyphenyl)acetamide side chain. Its molecular formula is C₂₈H₂₅N₂O₇, with a molecular weight of 513.51 g/mol. Crystallographic refinement of analogous compounds often employs SHELXL for precise structural determination .
Properties
IUPAC Name |
2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O7/c1-34-19-10-8-17(9-11-19)27(32)22-15-30(16-26(31)29-18-6-5-7-20(12-18)35-2)23-14-25(37-4)24(36-3)13-21(23)28(22)33/h5-15H,16H2,1-4H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUIFUGFFTYSGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6,7-dimethoxy-4-oxoquinoline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This is followed by the acylation of the resulting intermediate with 3-methoxyphenylacetic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Biological Activities
The compound has been investigated for multiple biological activities:
- Antimicrobial Activity : Research indicates that similar quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds with a phenoxy-N-arylacetamide scaffold have demonstrated efficacy against various bacterial strains and fungi .
- Anticancer Potential : Studies have shown that quinoline-based compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through modulation of specific signaling pathways .
- Anti-inflammatory Effects : Compounds in this class have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the quinoline ring followed by the introduction of methoxy and acetamide groups. The characterization is usually done using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity .
Case Studies
Several case studies highlight the applications of quinoline derivatives similar to this compound:
- Antimicrobial Study : A study demonstrated that a related quinoline derivative showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent .
- Cancer Research : Another investigation reported that a structurally similar compound significantly inhibited the growth of breast cancer cells in vitro, providing a basis for further development as an anticancer drug .
- Anti-inflammatory Application : A recent study indicated that derivatives exhibited anti-inflammatory effects in animal models of arthritis, reducing swelling and pain markers effectively .
Mechanism of Action
The mechanism of action of 2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to alkyl-substituted 4-oxo-1,4-dihydroquinoline derivatives (e.g., compounds 3h, 3i, 4a-d from ). Key distinctions lie in substituent chemistry, synthesis routes, and physical properties.
Table 1: Structural and Physicochemical Comparison
Key Findings:
This difference may impact solubility; methoxy groups could improve solubility in polar solvents (e.g., DMSO), while long alkyl chains increase lipophilicity (higher logP) .
Synthesis Routes :
- The target compound likely requires multi-step synthesis involving amide coupling and methoxylation , whereas analogs like 3h/3i are synthesized via condensation of hydrazides with mercaptoacetic acid under ZnCl₂ catalysis () .
Characterization Methods :
- The target’s structural confirmation may involve X-ray crystallography (via SHELXL), critical for resolving complex aromatic interactions . In contrast, alkyl-substituted analogs rely on spectroscopic techniques (IR, NMR) due to their simpler structures .
Thermal Stability :
- Compounds 3h and 3i exhibit high melting points (>250°C), attributed to strong intermolecular van der Waals forces in alkyl chains. The target compound’s melting point is unreported but may be lower due to reduced crystallinity from methoxy groups.
Biological Activity
2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This compound is characterized by a unique structure that includes multiple methoxy groups and a quinoline core, which are believed to contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The quinoline core allows for binding with various enzymes and receptors, potentially modulating their activity. Research suggests that it may inhibit enzymes involved in inflammatory processes and cancer progression, thereby exhibiting anti-inflammatory and anticancer properties.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Cytotoxicity in Cancer Cells : A study assessed the cytotoxic effects of the compound on various cancer cell lines (e.g., MCF-7 for breast cancer and HT-29 for colon cancer). Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
- Anti-inflammatory Mechanisms : In another investigation, the compound was tested for its ability to inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a marked decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production, indicating its anti-inflammatory potential .
- Antioxidant Activity Assessment : The antioxidant capacity was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited significant scavenging activity comparable to known antioxidants, supporting its use in formulations aimed at reducing oxidative stress .
Q & A
Q. Basic
- NMR (¹H, ¹³C) : Assign methoxy (δ 3.7–4.0 ppm), carbonyl (δ 165–175 ppm), and quinoline protons (δ 7.0–8.5 ppm) .
- HPLC : C18 column, acetonitrile/water gradient (70:30) at 254 nm to detect impurities (<0.5%) .
- IR : Confirm carbonyl (1650–1700 cm⁻¹) and amide (3300 cm⁻¹) groups .
How can researchers address contradictory bioactivity data across different studies?
Q. Advanced
- Orthogonal assays : Combine enzyme inhibition (e.g., kinase assays) and cell viability (MTT assays) to validate target specificity .
- Stability testing : Monitor compound degradation under physiological pH/temperature using LC-MS .
- Structural analogs : Compare activity of derivatives (e.g., fluorobenzoyl vs. methoxybenzoyl) to identify pharmacophores .
What strategies enhance regioselectivity in modifying the quinoline core?
Q. Advanced
- Directing groups : Use methoxy substituents at C6/C7 to guide electrophilic substitution at C3 .
- Metal catalysis : Pd-mediated cross-coupling for selective C–H functionalization .
- Protecting groups : Temporarily block reactive sites (e.g., acetyl for amines) during synthesis .
What in vitro models are suitable for initial biological activity screening?
Q. Basic
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .
- Cancer cell lines : Test cytotoxicity in HepG2 (liver) or MCF-7 (breast) cells with IC₅₀ calculations .
- Antimicrobial activity : Broth microdilution against E. coli or S. aureus .
How can solubility limitations in in vivo studies be mitigated?
Q. Advanced
- Prodrug design : Introduce phosphate esters or PEGylation to improve aqueous solubility .
- Nanocarriers : Use liposomes or cyclodextrins for targeted delivery .
- Co-solvents : Optimize DMSO/PBS ratios (<1% v/v) to prevent precipitation .
What computational approaches predict target binding modes?
Q. Advanced
- Molecular docking : AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1ATP) .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .
- QSAR : Correlate substituent electronegativity with IC₅₀ values .
How stable is the compound under varying storage conditions?
Q. Basic
- Light sensitivity : Store at −20°C in amber vials; monitor degradation via HPLC .
- pH stability : Stable at pH 5–7 (phosphate buffer, 37°C) but hydrolyzes in alkaline conditions (pH >9) .
- Thermal analysis : DSC shows decomposition above 200°C .
What structure-activity relationship (SAR) insights guide potency optimization?
Q. Advanced
- Methoxy positioning : C6/C7 methoxy groups enhance membrane permeability vs. C3 substituents .
- Acetamide chain : N-(3-methoxyphenyl) improves binding to hydrophobic kinase pockets .
- Quinoline oxidation : 4-Oxo group is critical for hydrogen bonding with catalytic lysine residues .
What challenges arise during scale-up from lab to pilot production?
Q. Advanced
- Reactor design : Transition from batch to continuous flow to manage exothermic reactions .
- Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs .
- Waste minimization : Optimize solvent recovery (e.g., DMF via vacuum distillation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
